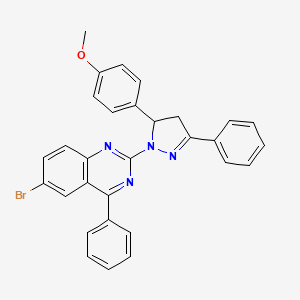

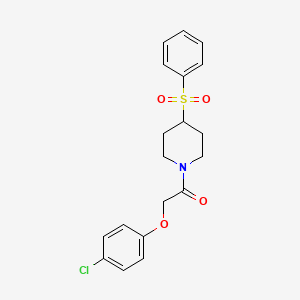

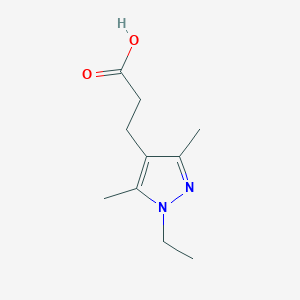

1-(1H-benzimidazol-1-yl)-3-(2,3-dimethylphenoxy)propan-2-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of benzimidazole derivatives often involves condensation reactions, ring closure, or substitution reactions. For example, a related compound, 1-(1H-Benzimidazol-2-yl)-3-[5-(trichloromethyl)-1,3,4-oxadiazol-2-yl]propan-1-one, was synthesized from 4-(1H-benzimidazol-2-yl)-4-oxobutanehydrazide under microwave irradiation, showcasing the typical approach in benzimidazole synthesis through intermediate formations and reactions under specific conditions (Rashid et al., 2012).

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives, including 1-(1H-Benzimidazol-1-yl)-3-(2,3-dimethylphenoxy)propan-2-ol, can be analyzed through various spectroscopic methods such as IR, NMR (1H and 13C), and HRMS. These techniques provide insights into the molecular geometry, intermolecular interactions, and the overall structure. For instance, crystal structure, DFT calculation, and Hirshfeld surface analysis have been used to confirm the structural characteristics of related benzimidazole compounds, providing a basis for understanding their molecular interactions and stability (Adardour et al., 2023).

Applications De Recherche Scientifique

Synthesis and Biological Activities

Synthesis and DNA Binding Capabilities : Benzimidazole derivatives, including those similar in structure to 1-(1H-benzimidazol-1-yl)-3-(2,3-dimethylphenoxy)propan-2-ol, have been synthesized and evaluated for their DNA binding abilities and cytotoxicity against various cancer cell lines. These compounds have shown substantial in vitro cytotoxic effects and can effectively bind DNA through intercalative modes, indicating potential applications in cancer research and therapeutics (Anup Paul et al., 2015).

Antimicrobial and Antioxidant Activities : Novel benzimidazole derivatives have been synthesized and tested for antimicrobial and antioxidant activities. These compounds exhibit promising antimicrobial activity against a range of pathogens and display significant radical scavenging activities, suggesting potential for developing new antimicrobial and antioxidant agents (N. Karalı et al., 2004).

Catalytic and Material Applications

Catalytic Applications in Polymerization : Benzimidazole-based compounds have been utilized as catalysts in the polymerization reactions of ϵ-caprolactone, demonstrating the versatility of these compounds in synthesizing polymers with potential applications in biodegradable materials and sustainable chemistry (N. Attandoh et al., 2014).

Nanotechnology and Drug Delivery : In the context of nanotechnology and drug delivery, solid lipid nanoparticles and polymeric nanocapsules containing benzimidazole derivatives have been developed for sustained release applications in agriculture, highlighting the potential of these compounds in improving the delivery and efficacy of bioactive agents (E. Campos et al., 2015).

Anticancer Research : Benzimidazole derivatives have been identified with dual activity against Candida albicans infections and certain cancer cell lines, providing a basis for the development of compounds that could prevent cancer-associated biofilm infections while also exerting anticancer effects (P. Borowiecki et al., 2018).

Propriétés

IUPAC Name |

1-(benzimidazol-1-yl)-3-(2,3-dimethylphenoxy)propan-2-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O2/c1-13-6-5-9-18(14(13)2)22-11-15(21)10-20-12-19-16-7-3-4-8-17(16)20/h3-9,12,15,21H,10-11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZGCMTSBFZJLRP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)OCC(CN2C=NC3=CC=CC=C32)O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(1H-benzimidazol-1-yl)-3-(2,3-dimethylphenoxy)propan-2-ol | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2,4-dimethoxyphenyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2485662.png)

![2-[4-(Benzenesulfonyl)piperidin-1-yl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2485667.png)

![(2-Chloro-6-ethylpyridin-4-yl)-[4-(5-fluoropyridin-2-yl)piperazin-1-yl]methanone](/img/structure/B2485670.png)

![5-(6,7-Dichloro-2,3-dihydro-1,4-benzodioxin-5-yl)[1,2,4]triazolo[1,5-a]pyrimidin-2-yl methyl sulfide](/img/structure/B2485671.png)

![N-(6-(methylthio)benzo[d]thiazol-2-yl)-2-(naphthalen-1-yl)-N-(2-(thiophen-2-yl)ethyl)acetamide](/img/structure/B2485678.png)

![N-(4-methylbenzyl)-3-(3-methylphenyl)-5-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide](/img/structure/B2485681.png)